Cas no 3396-02-9 (2-Methyldecan-2-Ol)
2-Methyldecan-2-Ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Decanol, 2-methyl-
- tert.-Undecylalkohol;Dimethyl-octyl-carbinol;2-Methyl-2-decanol;2-Decanol,2-methyl;2-methyl-decan-2-ol;
- 2-METHYLDECANOL-2
- NSC-21037
- SCHEMBL308388
- NSC 21037
- UNII-3Y2TPL3GK9
- 2-Methyl-2-decanol
- WTXBAYPZJKPZHX-UHFFFAOYSA-N
- 2-methyl-decan-2-ol
- EN300-1719666
- 2-METHYL DECANOL-2
- DTXSID70187574
- 1,1-DIMETHYLNONANOL-1
- 2-HYDROXY-2-METHYLDECANE
- 2-methyldecan-2-ol
- NSC21037
- AKOS006273226
- 3Y2TPL3GK9
- CS-0236590
- 3396-02-9
- 2-Methyldecan-2-Ol
-
- Inchi: 1S/C11H24O/c1-4-5-6-7-8-9-10-11(2,3)12/h12H,4-10H2,1-3H3
- InChI Key: WTXBAYPZJKPZHX-UHFFFAOYSA-N
- SMILES: OC(C)(C)CCCCCCCC
Computed Properties
- Exact Mass: 172.18300
- Monoisotopic Mass: 172.182715385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 97.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 3.50790
2-Methyldecan-2-Ol Customs Data
- HS CODE:2905199090
- Customs Data:
China Customs Code:
2905199090Overview:
2905199090. Other saturated monohydric alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905199090. saturated monohydric alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Methyldecan-2-Ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M236730-50mg |
2-Methyldecan-2-Ol |
3396-02-9 | 50mg |
$ 265.00 | 2022-06-02 | ||
| TRC | M236730-100mg |
2-Methyldecan-2-Ol |
3396-02-9 | 100mg |
$ 440.00 | 2022-06-02 | ||
| TRC | M236730-250mg |
2-Methyldecan-2-Ol |
3396-02-9 | 250mg |
$ 880.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307260-250mg |
2-Methyl-2-decanol |
3396-02-9 | 98% | 250mg |
¥3196.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307260-1g |
2-Methyl-2-decanol |
3396-02-9 | 98% | 1g |
¥7298.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307260-5g |
2-Methyl-2-decanol |
3396-02-9 | 98% | 5g |
¥22659.00 | 2024-05-18 | |
| Enamine | EN300-1719666-0.05g |
2-methyldecan-2-ol |
3396-02-9 | 0.05g |
$162.0 | 2023-09-20 | ||
| Enamine | EN300-1719666-0.1g |
2-methyldecan-2-ol |
3396-02-9 | 0.1g |
$241.0 | 2023-09-20 | ||
| Enamine | EN300-1719666-0.25g |
2-methyldecan-2-ol |
3396-02-9 | 0.25g |
$347.0 | 2023-09-20 | ||
| Enamine | EN300-1719666-0.5g |
2-methyldecan-2-ol |
3396-02-9 | 0.5g |
$546.0 | 2023-09-20 |
2-Methyldecan-2-Ol Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-Methyldecan-2-Ol
Chemical Profile of 2-Methyldecan-2-Ol (CAS No. 3396-02-9)
2-Methyldecan-2-Ol, identified by the chemical compound code CAS No. 3396-02-9, is an organic molecule belonging to the alkane family with a structural isomer characterized by a branched chain. This compound, featuring a methyl substituent at the second carbon position and an ol (hydroxyl) group at the terminal carbon, exhibits unique physicochemical properties that make it of significant interest in various scientific and industrial applications. The presence of both a hydroxyl functional group and a branched structure imparts distinct reactivity and solubility characteristics, which are pivotal in its utility across multiple domains.
The synthesis of 2-Methyldecan-2-Ol typically involves organic reactions such as reduction of corresponding carboxylic acids or oxidation of alkanes, with careful control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and asymmetric synthesis, have been explored to enhance the efficiency of producing this compound in laboratory-scale settings. The compound’s stability under various conditions makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
In recent years, research has highlighted the potential applications of 2-Methyldecan-2-Ol in the field of biochemistry and pharmaceuticals. Its structural motif closely resembles natural lipids found in biological systems, suggesting possible roles as a precursor or analog in drug development. Studies have begun to explore its interactions with biological targets, aiming to identify novel pharmacophores for therapeutic agents. The compound’s ability to mimic natural hydrophobic molecules while incorporating functional groups makes it an attractive candidate for designing molecules that can interact selectively with biological receptors.
Moreover, the industrial relevance of 2-Methyldecan-2-Ol extends to its use as a solvent or additive in chemical processes. Its branched structure enhances its solvency properties compared to linear alkanes, making it effective in dissolving certain polymers and resins used in manufacturing processes. Additionally, its relatively high boiling point and low toxicity profile classify it as a promising candidate for use in green chemistry initiatives, where environmentally friendly solvents are prioritized.
The latest advancements in analytical chemistry have enabled more precise characterization of 2-Methyldecan-2-Ol, aiding researchers in understanding its behavior under different conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into its molecular structure and purity, which are critical for ensuring consistency in experimental outcomes. These analytical methods also facilitate quality control in industrial settings where batch-to-batch consistency is essential.
From an environmental perspective, the biodegradability of 2-Methyldecan-2-Ol is an area of growing interest. Research indicates that while it is not highly soluble in water, its hydroxyl group allows for some degree of interaction with microbial enzymes, suggesting potential for biodegradation under appropriate conditions. This characteristic is particularly important for evaluating its ecological footprint when used in industrial applications or as part of formulations that may enter aquatic environments.
The role of CAS No. 3396-02-9 (i.e., 2-Methyldecan-2-Ol) in material science is another emerging field of study. Its unique combination of lipophilicity and functional group reactivity makes it suitable for use as a monomer or modifier in polymer synthesis. Researchers are investigating its incorporation into polymeric materials to enhance properties such as flexibility or thermal stability, which could lead to novel applications in coatings, adhesives, or specialty plastics.
In conclusion, 2-Methyldecan-2-Ol (CAS No. 3396-02-9) represents a versatile chemical entity with broad applicability across multiple scientific disciplines. Its structural features offer advantages in organic synthesis, pharmaceutical development, industrial solvency, and material science. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance as both a research tool and an industrial chemical with significant potential for future innovations.
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